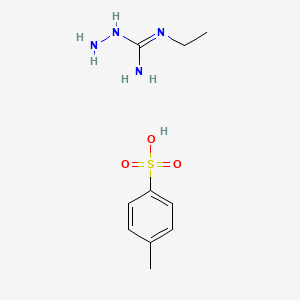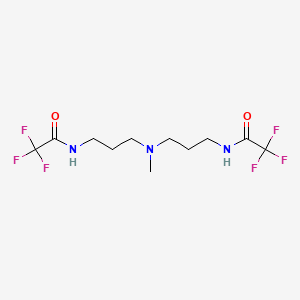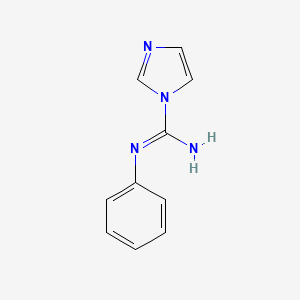
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is a complex organosilicon compound. It features a silane group bonded to a cyclohexene ring, which is further substituted with ethenyl, methyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- typically involves the hydrosilylation of a suitable cyclohexene derivative with a silane reagent. Commonly used reagents include dimethylphenylsilane and a catalyst such as platinum or rhodium complexes. The reaction is carried out under controlled conditions, often at elevated temperatures and pressures, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl and ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems and as a bio-compatible material.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its stability and biocompatibility.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: It may influence signaling pathways related to cell adhesion and proliferation, making it useful in biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylsilane: Similar in structure but lacks the ethenyl and phenyl groups.
Phenylsilane: Contains a phenyl group but lacks the cyclohexene ring.
Dimethylsilane: Contains two methyl groups but lacks the cyclohexene and phenyl groups.
Uniqueness
Silane, (3-ethenyl-1-methyl-3-cyclohexen-1-yl)dimethylphenyl- is unique due to its combination of ethenyl, methyl, and phenyl groups attached to a cyclohexene ring. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other silanes may not be suitable.
Properties
CAS No. |
159692-35-0 |
|---|---|
Molecular Formula |
C17H24Si |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
(3-ethenyl-1-methylcyclohex-3-en-1-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C17H24Si/c1-5-15-10-9-13-17(2,14-15)18(3,4)16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |
InChI Key |
GFTBQXIGUXGASS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C(C1)C=C)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
methanone](/img/structure/B14278765.png)



![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)


![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)




